

Application Note: LC-MS Analysis of (19R)-13-Deoxy-19-hydroxyenmein

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Compound of Interest

Compound Name: (19R)-13-Deoxy-19-hydroxyenmein

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of **(19R)-13-Deoxy-19-hydroxyenmein**, an enmein-type diterpenoid, using Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed protocols for sample preparation, LC-MS method parameters, and data analysis are presented. This application note is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development who are working with this and structurally related compounds.

Introduction

(19R)-13-Deoxy-19-hydroxyenmein is an enmein-type diterpene derivative.^[1] Enmein-type diterpenoids are a class of natural products that have garnered significant interest for their potential therapeutic properties, including anticancer activities. Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of their mechanisms of action. This application note details a robust LC-MS method for the analysis of **(19R)-13-Deoxy-19-hydroxyenmein**.

Experimental Protocols

Sample Preparation

A generalized protocol for the extraction of **(19R)-13-Deoxy-19-hydroxyenmein** from a plant matrix is provided below. This protocol may require optimization based on the specific matrix.

Protocol: Extraction from Plant Material

- Homogenization: Weigh 1 g of dried and powdered plant material into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of 80% methanol. Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Supernatant Collection: Carefully decant the supernatant into a clean tube.
- Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue and combine the supernatants.
- Solvent Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS Method

The following parameters can be used as a starting point for the LC-MS analysis of **(19R)-13-Deoxy-19-hydroxyenmein**.

Table 1: LC-MS Parameters

Parameter	Value
LC System	Standard HPLC or UHPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 15 minutes, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	120°C
Desolvation Temp.	350°C
Desolvation Gas	Nitrogen, 800 L/hr
Cone Gas	Nitrogen, 50 L/hr

Data Presentation

The molecular formula for **(19R)-13-Deoxy-19-hydroxyenmein** is C₂₀H₂₆O₆, with a molecular weight of 362.42 g/mol .^[2] The following table summarizes the expected m/z values for the precursor and potential product ions, which can be used for developing a Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) method.

Table 2: Quantitative Data for **(19R)-13-Deoxy-19-hydroxyenmein**

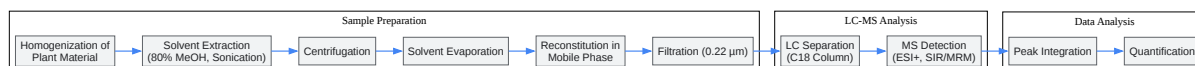
Analyte	Molecular Formula	Exact Mass	Precursor Ion (m/z)	Adduct	Proposed Product Ion 1 (m/z)	Proposed Product Ion 2 (m/z)
(19R)-13-Deoxy-19-hydroxyenmein	C ₂₀ H ₂₆ O ₆	362.1729	363.1802	[M+H] ⁺	345.1697 ([M+H-H ₂ O] ⁺)	327.1591 ([M+H-2H ₂ O] ⁺)
(19R)-13-Deoxy-19-hydroxyenmein	C ₂₀ H ₂₆ O ₆	362.1729	385.1622	[M+Na] ⁺	363.1802 ([M+Na-H ₂ O] ⁺)	345.1697 ([M+Na-2H ₂ O] ⁺)

Note: Product ions are proposed based on common fragmentation patterns of similar compounds (neutral loss of water) and should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of **(19R)-13-Deoxy-19-hydroxyenmein** from a plant matrix.

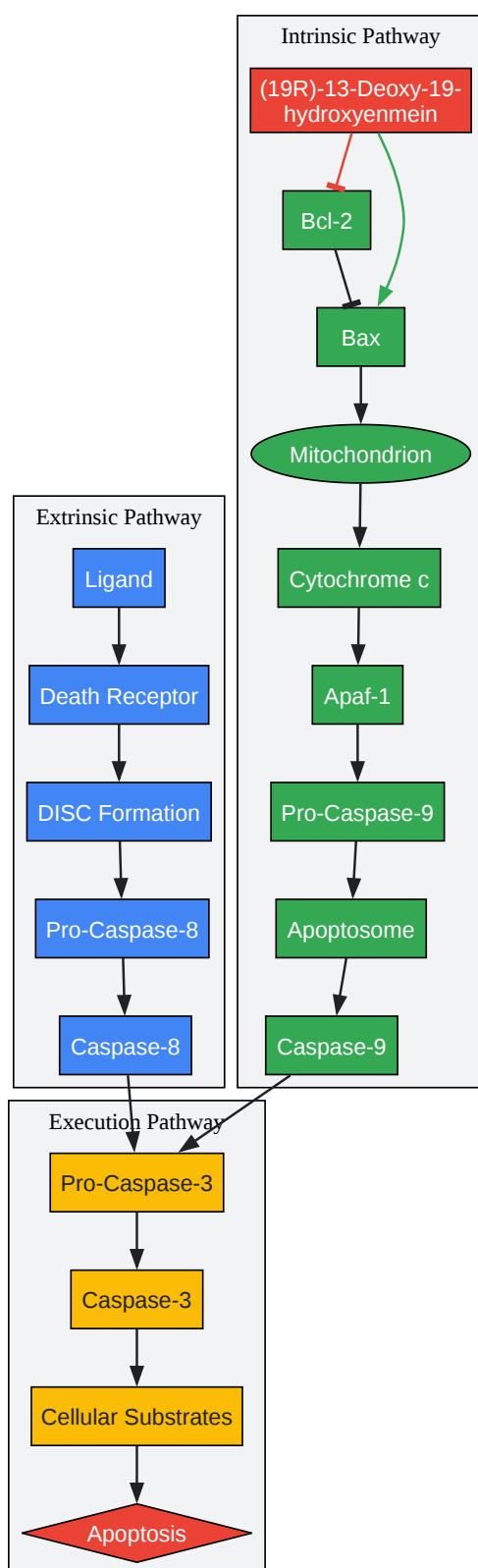


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Caption: Experimental workflow for LC-MS analysis.

Signaling Pathway

Enmein-type diterpenoids have been investigated for their anticancer properties, which are often mediated through the induction of apoptosis. The diagram below represents a simplified apoptosis signaling pathway that may be influenced by **(19R)-13-Deoxy-19-hydroxyenmein**.



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Caption: Simplified apoptosis signaling pathway.

Conclusion

The methods and protocols outlined in this application note provide a solid foundation for the reliable analysis of **(19R)-13-Deoxy-19-hydroxyenmein** by LC-MS. The provided parameters can be optimized to suit specific instrumentation and analytical requirements. This guide is intended to facilitate further research into the pharmacology, toxicology, and medicinal applications of this and other related enmein-type diterpenoids.

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References

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